molecular formula C12H16N2OS B4946706 2-(phenylsulfanyl)-N'-(propan-2-ylidene)propanehydrazide

2-(phenylsulfanyl)-N'-(propan-2-ylidene)propanehydrazide

Cat. No.: B4946706
M. Wt: 236.34 g/mol
InChI Key: MMCARTXYQQYAIP-UHFFFAOYSA-N
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Description

2-(phenylsulfanyl)-N’-(propan-2-ylidene)propanehydrazide is an organic compound characterized by the presence of a phenylsulfanyl group and a propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfanyl)-N’-(propan-2-ylidene)propanehydrazide typically involves the reaction of phenylsulfanyl derivatives with hydrazides under controlled conditions. One common method involves the condensation of phenylsulfanyl acetone with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfanyl)-N’-(propan-2-ylidene)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(phenylsulfanyl)-N’-(propan-2-ylidene)propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(phenylsulfanyl)-N’-(propan-2-ylidene)propanehydrazide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety may form hydrogen bonds or other interactions with biological molecules, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(phenylsulfanyl)-N’-(propan-2-ylidene)acetohydrazide
  • 2-(phenylsulfanyl)-N’-(propan-2-ylidene)butanehydrazide

Uniqueness

2-(phenylsulfanyl)-N’-(propan-2-ylidene)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-phenylsulfanyl-N-(propan-2-ylideneamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-9(2)13-14-12(15)10(3)16-11-7-5-4-6-8-11/h4-8,10H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCARTXYQQYAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C(C)C)SC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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